N-Acetylcysteine amide
Overview
Description
Mechanism of Action
Target of Action
N-Acetylcysteine amide (NACA) primarily targets the Glutathione (GSH) system, a crucial antioxidant in the body . It directly reduces intracellular Glutathione disulfide (GSSG) to GSH without glutathione peroxidase . It also has anti-inflammatory activity through the regulation of activation of NF-κB and HIF-1α , as well as modulation of reactive oxygen species .
Mode of Action
NACA, as a thiol antioxidant, modulates glutamatergic, neurotrophic, and inflammatory pathways . It works by replenishing intracellular GSH levels, which is a critical antioxidant in the body . It also downregulates pro-inflammatory cytokines, such as IFNγ, TNFα, IL-1β, and IL-6, but upregulates the anti-inflammatory IL-4 .
Biochemical Pathways
NACA affects several biochemical pathways. It plays a significant role in the GSH system , helping to maintain the body’s antioxidant and nitric oxide systems during stress, infections, toxic assault, and inflammatory conditions . It also impacts the inflammatory pathways by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetic properties of NACA are yet unclear due to lack of an accurate quantification method . It is known that naca has better blood-brain barrier permeability and bioavailability compared to n-acetylcysteine (nac) . The bioavailability of NACA is significantly higher than NAC (67% and 15%, respectively) .
Result of Action
NACA has shown promising results in various studies. It significantly prolongs survival, decreases severity scores, and shortens recovery time in mice undergoing allogeneic hematopoietic cell transplantation . It also reduces ROS accumulation in the spleen after transplantation . Moreover, NACA has been found to decrease DNA damage and cell death via caspase-dependent apoptosis .
Action Environment
The action of NACA can be influenced by environmental factors. For instance, oxidative stress conditions can enhance the antioxidant activity of NACA . Furthermore, NACA has been found to inhibit platelet aggregation and protect against oxidative stress .
Biochemical Analysis
Biochemical Properties
N-Acetylcysteine amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit platelet aggregation induced by collagen . This compound also interacts with membrane complement regulatory proteins (mCRPs: CD46, CD55, and CD59), and its antioxidant properties can prevent the release of mCRP-positive microparticles induced by oxidative stress .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect human retinal pigment epithelial cells from oxidative stress-induced apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a direct scavenger of free radicals . Moreover, it can cross the blood-brain barrier, chelate Cu2+ (which catalyzes free radical formation), and prevent ROS-induced activation of c-Jun N-terminal protein kinase (JNK), mitogen-activated protein kinase MAPK (p38), and matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can prevent the formation of cataracts induced by a solution that causes cataracts to form . Moreover, it has been shown to have a protective effect against oxidative stress conditions associated with platelet activation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Evidence from animal studies demonstrates a robust association for the prophylactic application of this compound post-traumatic brain injury with improved neurofunctional outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to exert its neuroprotective potential through two well-known mechanisms, which are its restoration of the glutathione pool and direct scavenging ability against reactive oxygen species .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has better blood–brain barrier permeability and bioavailability compared to N-acetylcysteine, which allows it to exert its effects in the central nervous system .
Subcellular Localization
Given its antioxidant properties and ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine amide typically involves the acylation of cysteine or its derivatives. One efficient method starts with N-acetyl-L-cysteine, which is reacted with an organic alcohol and an inorganic acid to form an organic solution containing N-acetyl-L-cysteine ester. This ester is then converted to acetylcysteine amide through further reactions .
Industrial Production Methods
Industrial production of acetylcysteine amide follows similar synthetic routes but is optimized for large-scale production. The process involves high chemical yields and high enantiomeric purity, ensuring the compound’s effectiveness and safety for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Acetylcysteine amide undergoes various chemical reactions, including:
Substitution: The amide group can undergo nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other reactive oxygen species.
Reduction: Reducing agents such as dithiothreitol can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of acetylcysteine amide, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Acetylcysteine amide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: The parent compound of acetylcysteine amide, known for its antioxidant properties but with lower bioavailability and blood-brain barrier permeability.
Thioredoxin mimetic peptides: These peptides, such as TXM-CB3 and TXM-CB13, also exhibit antioxidant properties and are used in similar applications.
Uniqueness
Acetylcysteine amide stands out due to its superior blood-brain barrier permeability and bioavailability compared to N-acetylcysteine. This makes it more effective in targeting oxidative stress-related conditions, particularly in the central nervous system .
Properties
IUPAC Name |
(2R)-2-acetamido-3-sulfanylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCHIZDEQZMODR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436398 | |
Record name | N-Acetylcysteine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38520-57-9 | |
Record name | N-Acetylcysteine amide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38520-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylcysteine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038520579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylcysteine amide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetylcysteine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-acetamido-3-mercaptopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLCYSTEINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N69717RKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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